molecular formula C21H18FN5OS B11252052 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B11252052
M. Wt: 407.5 g/mol
InChI Key: NBRYSUHXBJTUNW-UHFFFAOYSA-N
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Description

2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a fluorophenyl group, a triazolopyridazine core, and a phenylethylacetamide moiety

Preparation Methods

The synthesis of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves multiple steps, starting with the preparation of the triazolopyridazine core. This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes. The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives. The final step involves the attachment of the phenylethylacetamide moiety through amide bond formation, which can be facilitated by coupling reagents such as EDCI or DCC under mild conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. These interactions are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives, such as:

  • 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzo[d]thiazol-2-yl)-3-(2-morpholinoethyl)urea
  • 2-{[6-(4-Bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activity and pharmacological properties. The unique combination of the fluorophenyl group and the phenylethylacetamide moiety in 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C21H18FN5OS

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)18-10-11-19-24-25-21(27(19)26-18)29-14-20(28)23-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28)

InChI Key

NBRYSUHXBJTUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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